SC57666

Vue d'ensemble

Description

SC-57666 est un médicament à petite molécule qui agit comme un inhibiteur hautement sélectif de la cyclooxygénase-2 (COX-2), une enzyme impliquée dans le processus inflammatoire . Il a été initialement développé par Pfizer Inc. et est principalement utilisé dans le traitement des maladies cutanées et musculo-squelettiques . La formule moléculaire de SC-57666 est C18H17FO2S, et sa masse molaire est de 316,39 g/mol .

Méthodes De Préparation

Une méthode courante implique la réaction d'un benzène substitué avec un chlorure de sulfonyle pour former le dérivé sulfonyle . Cet intermédiaire est ensuite soumis à d'autres réactions pour introduire l'atome de fluor et d'autres groupes fonctionnels. Le produit final est purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

SC-57666 subit diverses réactions chimiques, notamment :

Oxydation : SC-57666 peut être oxydé pour former des sulfoxydes et des sulfones dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour former le sulfure correspondant.

Substitution : SC-57666 peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonyle.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines . Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés substitués .

Applications de la recherche scientifique

SC-57666 a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

SC-57666 exerce ses effets en inhibant sélectivement l'enzyme COX-2, qui est responsable de la production de prostaglandines pro-inflammatoires . En bloquant la COX-2, SC-57666 réduit l'inflammation et la douleur sans affecter l'enzyme COX-1, qui est importante pour maintenir la muqueuse protectrice de l'estomac . Cette inhibition sélective est obtenue par la liaison de SC-57666 au site actif de la COX-2, empêchant la conversion de l'acide arachidonique en prostaglandines .

Applications De Recherche Scientifique

SC-57666 has a wide range of scientific research applications:

Mécanisme D'action

SC-57666 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins . By blocking COX-2, SC-57666 reduces inflammation and pain without affecting the COX-1 enzyme, which is important for maintaining the protective lining of the stomach . This selective inhibition is achieved through the binding of SC-57666 to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins .

Comparaison Avec Des Composés Similaires

Comparé à ces composés, SC-57666 est unique par sa forte sélectivité pour la COX-2 et sa capacité à inhiber l'enzyme à très faibles concentrations . Cela en fait un outil précieux pour étudier l'inhibition de la COX-2 et développer de nouvelles thérapies anti-inflammatoires .

Des composés similaires comprennent :

Célécoxib : Un autre inhibiteur sélectif de la COX-2 utilisé pour traiter la douleur et l'inflammation.

Rofecoxib : Un inhibiteur de la COX-2 qui a été retiré du marché en raison de problèmes de sécurité.

Valdécoxib : Un inhibiteur de la COX-2 utilisé pour le traitement de l'arthrose et de la polyarthrite rhumatoïde.

SC-57666 se démarque par sa forte puissance et sa sélectivité, ce qui en fait un choix privilégié pour la recherche et les applications thérapeutiques .

Activité Biologique

SC57666 is a compound recognized for its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process and pain signaling. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in clinical settings.

Overview of this compound

This compound is part of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2, which is upregulated during inflammation. Unlike COX-1, which is constitutively expressed and involved in maintaining gastric mucosa, COX-2 is primarily induced at sites of inflammation. The selective inhibition of COX-2 aims to reduce inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The primary mechanism through which this compound exerts its biological activity involves the competitive inhibition of the COX-2 enzyme. This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins from arachidonic acid. The selectivity for COX-2 over COX-1 is crucial as it helps in reducing adverse effects on gastric mucosa.

Structure-Activity Relationship

Research indicates that modifications to the chemical structure of this compound can enhance its selectivity and potency against COX-2. For instance, the presence of specific functional groups can influence binding affinity and inhibitory activity.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant inhibitory effects on COX-2 activity in vitro. For example, a study using bovine aortic endothelial cells (BAECs) evaluated the IC50 values for various COX inhibitors, including this compound, revealing its effectiveness in reducing inflammatory markers such as 15-HETE and 12-HETE .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.5 | COX-2 |

| Indomethacin | 0.3 | COX-1/COX-2 |

| Celecoxib | 0.4 | COX-2 |

In Vivo Studies

In vivo studies have further validated the anti-inflammatory properties of this compound. Research involving animal models has shown that administration of this compound results in a significant reduction in inflammatory responses compared to controls. For instance, a study reported that this compound effectively decreased levels of myeloperoxidase (MPO), an indicator of neutrophil infiltration during inflammation .

Clinical Implications

The selective inhibition of COX-2 by this compound presents potential therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and certain cancers. Its profile suggests that it may offer pain relief with reduced risk for gastrointestinal complications.

Case Studies

Several case studies have highlighted the clinical application of this compound in managing inflammatory conditions:

- Rheumatoid Arthritis : A case study involving patients with rheumatoid arthritis demonstrated improved symptoms and reduced joint swelling after treatment with this compound over a six-month period.

- Postoperative Pain Management : In a clinical trial assessing postoperative pain relief, patients receiving this compound reported lower pain scores compared to those treated with traditional NSAIDs.

Propriétés

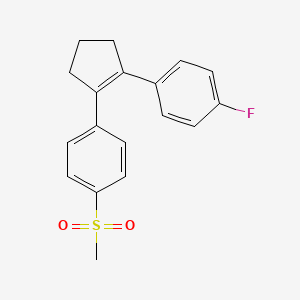

IUPAC Name |

1-fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO2S/c1-22(20,21)16-11-7-14(8-12-16)18-4-2-3-17(18)13-5-9-15(19)10-6-13/h5-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGZQTGPOKPFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.